molecular formula C24H26N4O3 B1680079 NRC-2694 CAS No. 936446-61-6

NRC-2694

Cat. No.: B1680079
CAS No.: 936446-61-6
M. Wt: 418.5 g/mol
InChI Key: WBKHQQZRHCECKK-UHFFFAOYSA-N
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Description

NRC-2694 is a compound known for its role as an antagonist of the epidermal growth factor receptor. It exhibits anti-cancer and anti-proliferative properties. This compound is also utilized as a click chemistry reagent due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition with molecules containing azide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods: Industrial production of NRC-2694 involves large-scale organic synthesis techniques. The process typically includes:

    Raw Material Preparation: Sourcing and preparation of high-purity starting materials.

    Reaction Optimization: Scaling up the reaction conditions to ensure high yield and purity.

    Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: NRC-2694 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

NRC-2694 exerts its effects by inhibiting the epidermal growth factor receptor. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects. The compound targets the tyrosine kinase domain of the receptor, preventing its activation and subsequent downstream signaling .

Properties

IUPAC Name

N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-3-18-6-4-7-19(14-18)27-24-20-15-23(22(29-2)16-21(20)25-17-26-24)31-11-5-8-28-9-12-30-13-10-28/h1,4,6-7,14-17H,5,8-13H2,2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKHQQZRHCECKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936446-61-6
Record name NRC-2694
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936446616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NRC-2694
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O898S9836V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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